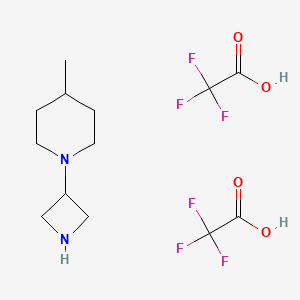
1-(Azetidin-3-yl)-4-methylpiperidine;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
科学的研究の応用
Multicomponent Coupling for N-Aryl β-Amino Alcohols Synthesis
Trifluoroacetic acid promotes a metal-free, three-component coupling involving N-substituted aziridines, arynes, and water. This method facilitates the synthesis of medicinally significant N-aryl β-amino alcohol derivatives, and the application of azetidines yields N-aryl γ-amino alcohol derivatives. Such compounds are of interest for their potential pharmaceutical applications, highlighting the role of azetidines and trifluoroacetic acid in facilitating novel synthesis pathways (Roy, Baviskar, & Biju, 2015).
Synthesis of Novel Ligands for Nicotinic Receptors
The compound 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, synthesized via a Stille coupling reaction followed by deprotection using trifluoroacetic acid, represents a novel ligand for nicotinic receptors. This synthesis approach, overcoming previous challenges in automation, highlights the potential of azetidin-3-yl derivatives in developing new probes for neurological research and imaging (Karimi & Långström, 2002).
Antibacterial Agents from Azetidinylquinolones
Azetidinylquinolones, synthesized through modifications involving the azetidin-3-yl moiety, have shown promise as antibacterial agents. The structural variation and chirality of these compounds significantly influence their in vitro activity and oral efficacy, demonstrating the utility of azetidin-3-yl derivatives in developing new antibacterial drugs (Frigola et al., 1995).
Novel Azetidin-2-ones Synthesis for Antibacterial Evaluation
The synthesis of azetidin-2-ones, utilizing 1-(Azetidin-3-yl)-4-methylpiperidine derivatives, and their subsequent evaluation for antibacterial properties illustrate the broader applicability of these compounds in antimicrobial research. The structural diversity achieved through modifications on the azetidin-3-yl scaffold enables the exploration of new therapeutic agents with potential antibacterial efficacy (Chopde, Meshram, & Pagadala, 2012).
Safety and Hazards
特性
IUPAC Name |
1-(azetidin-3-yl)-4-methylpiperidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2C2HF3O2/c1-8-2-4-11(5-3-8)9-6-10-7-9;2*3-2(4,5)1(6)7/h8-10H,2-7H2,1H3;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKBASCKWAROOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2977587.png)

![1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2977589.png)

![(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2977591.png)


![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(o-tolyl)urea](/img/structure/B2977595.png)


![3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2977602.png)
![7-[(4-Methylphenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2977604.png)
![4-Ethyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2977606.png)
![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2977608.png)